(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone (3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2004988-52-5
VCID: VC3120271
InChI: InChI=1S/C11H19FN2O/c12-10-2-1-7-14(8-10)11(15)9-3-5-13-6-4-9/h9-10,13H,1-8H2
SMILES: C1CC(CN(C1)C(=O)C2CCNCC2)F
Molecular Formula: C11H19FN2O
Molecular Weight: 214.28 g/mol

(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone

CAS No.: 2004988-52-5

Cat. No.: VC3120271

Molecular Formula: C11H19FN2O

Molecular Weight: 214.28 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone - 2004988-52-5

Specification

CAS No. 2004988-52-5
Molecular Formula C11H19FN2O
Molecular Weight 214.28 g/mol
IUPAC Name (3-fluoropiperidin-1-yl)-piperidin-4-ylmethanone
Standard InChI InChI=1S/C11H19FN2O/c12-10-2-1-7-14(8-10)11(15)9-3-5-13-6-4-9/h9-10,13H,1-8H2
Standard InChI Key OQUNZOUCZZLJCB-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)C2CCNCC2)F
Canonical SMILES C1CC(CN(C1)C(=O)C2CCNCC2)F

Introduction

Potential Biological Activities

Piperidine derivatives are known for their versatility in interacting with biological targets. They can act as agonists or antagonists for various receptors, including serotonin, dopamine, and acetylcholine receptors, which are crucial for neurological functions.

3.1. Receptor Interactions

  • Serotonin Receptors: Some piperidine derivatives have been designed as biased agonists for serotonin 5-HT1A receptors, which are involved in mood regulation and could be targets for antidepressant drugs .

  • Dopamine Receptors: Piperidine compounds may interact with dopamine receptors, influencing motor control and reward pathways.

3.2. Enzyme Inhibition

Piperidine derivatives can also act as inhibitors for certain enzymes, such as aldehyde dehydrogenases (ALDHs), which are implicated in cancer stem cell biology .

Synthesis and Chemical Modifications

The synthesis of piperidine derivatives typically involves reactions that form the piperidine ring and introduce functional groups. For (3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone, synthesis might involve a condensation reaction between a fluorinated piperidine and a piperidine-4-carbonyl chloride or similar intermediates.

StepReaction Conditions
1. Formation of Piperidine RingsCyclization reactions involving diamines and dicarboxylic acids or their derivatives.
2. Introduction of FluorineFluorination reactions using fluorinating agents like Selectfluor.
3. Carbonyl FormationCondensation reactions between piperidine derivatives and carbonyl chlorides.

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